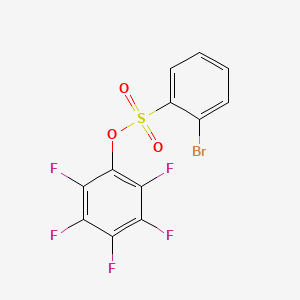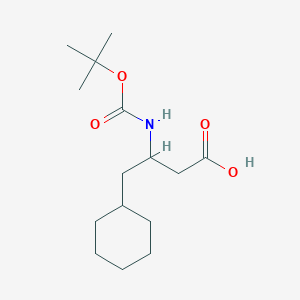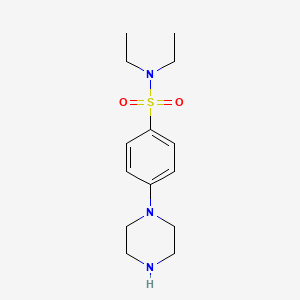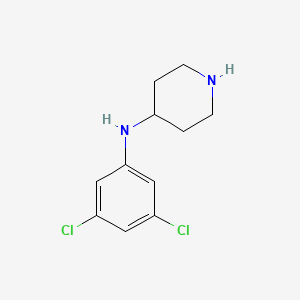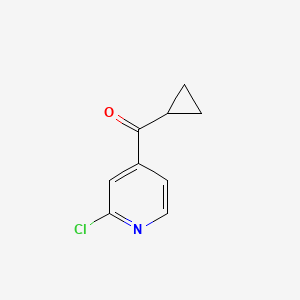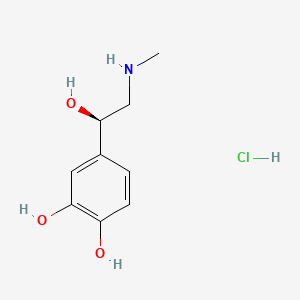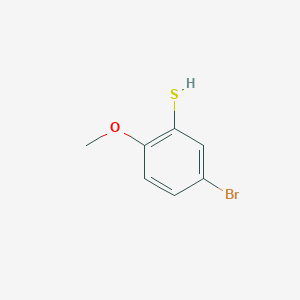
Thrombin
概要
説明
Thrombin is a serine protease, an enzyme that, in humans, is encoded by the F2 gene . It plays a key role in the blood coagulation process, acting to cleave fibrinogen into fibrin monomers . It also activates Factors V and VIII, promoting further thrombin generation .
Synthesis Analysis
Thrombin is produced by the enzymatic cleavage of two sites on prothrombin by activated Factor X (Xa). The activity of factor Xa is greatly enhanced by binding to activated Factor V (Va), termed the prothrombinase complex .Molecular Structure Analysis
Thrombin is a protease generated in blood clotting that acts on fibrinogen to produce fibrin. It consists of two chains: A and B chains that are linked by a disulphide bond . Thrombin exists in three forms – E*, E, and E:Na+, which interconvert under the influence of ligand binding to distinct domains .Chemical Reactions Analysis
Thrombin plays a central role in hemorrhage control. Following vascular injury, cell and cell-derived microparticle membranes support the enzymatic reactions that lead to thrombin formation and fibrin deposition .Physical And Chemical Properties Analysis
Thrombin is a Na±activated, allosteric serine protease . It is a key enzyme in hemostasis and thrombosis, regulating pro- and anticoagulant reactions by interacting with other coagulation proteins and cellular receptors .科学的研究の応用
Hemostasis and Bleeding Disorders
Thrombin plays a crucial role in hemostasis, the process that causes bleeding to stop, and is also involved in bleeding disorders . Thrombin Generation Assays (TGAs) can measure both procoagulant and anticoagulant contributions to coagulation, making them useful for studying bleeding disorders .
Thrombin Generation Assays (TGAs)
TGAs are a promising laboratory tool for investigating hemorrhagic coagulopathies and monitoring replacement therapy in hemophiliacs . They can also predict the risk of recurrent venous thromboembolism after a first event, and monitor patients on parenteral or oral anticoagulants .
Diagnosis, Prognosis, Prophylaxis and Treatment of Coagulopathies
TGAs have been widely used as a research tool for the diagnosis, prognosis, prophylaxis, and treatment of inherited and acquired coagulopathies . They simultaneously and continuously measure thrombin generation and inhibition .
Production of Recombinant Thrombin
Thrombin has been produced in a recombinant form for various applications . The generation of recombinant thrombin in eukaryotic host cells can be expensive and time-consuming, so researchers have developed methods for producing activated thrombin in prokaryotic systems like E. coli, which are more cost and time-effective .
Proteolytic Activity
Recombinant thrombin has been shown to have proteolytic activity, forming a clot by converting fibrinogen to fibrin . This makes it useful for studying the clotting process in a controlled laboratory setting .
Role in Blood Clotting Cascade
Thrombin plays a key role in the blood clotting cascade . It triggers a broad range of physiological activities by cleaving various plasma proteins or thrombin receptors on the cellular membrane .
作用機序
Target of Action
Thrombin, also known as coagulation factor II, is a serine protease that plays a physiological role in regulating hemostasis and maintaining blood coagulation . Its primary targets include fibrinogen, factor V, factor VIII, and factor XI . Thrombin converts fibrinogen to fibrin, which, in combination with platelets from the blood, forms a clot . It also activates factors V, VIII, and XI, amplifying the coagulation cascade .
Mode of Action
Thrombin acts by cleaving fibrinopeptides A and B from the respective Aα and Bβ chains of fibrinogen to form fibrin monomers . This conversion of fibrinogen into fibrin is a crucial step in the blood coagulation pathway . Thrombin also catalyzes the proteolytic activation of factors XI, V, and VIII, as well as platelets, to greatly amplify flux through the coagulation cascade .
Biochemical Pathways
Thrombin plays a central role in the blood coagulation cascade. Following vascular injury, cell and cell-derived microparticle membranes support the enzymatic reactions that lead to thrombin formation and fibrin deposition . The enzymatic steps of prothrombin cleavage leading to thrombin activation limit the rate of the coagulation process . Thrombin catalyzes fibrin formation and plays a key regulatory role in determining flux through the cascade .
Pharmacokinetics
The pharmacokinetics of thrombin are complex and can be influenced by various factors. Thrombin is produced by the enzymatic cleavage of two sites on prothrombin by activated Factor X (Xa). The activity of factor Xa is greatly enhanced by binding to activated Factor V (Va), termed the prothrombinase complex . The elimination half-life of thrombin is approximately 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The primary result of thrombin’s action is the conversion of soluble fibrinogen into insoluble fibrin, which forms a clot in combination with platelets . This clotting action is crucial for stopping bleeding during surgery or after an injury . Dysregulated thrombin generation can contribute to coagulopathic extremes of uncontrolled bleeding or excessive clotting .
Action Environment
The action of thrombin can be influenced by various environmental factors. For instance, mechanisms that impair thrombin generation in trauma include hemodilution, hypothermia, and acidosis . In contrast, circulating microparticles and histones promote thrombin generation . Therefore, the environment in which thrombin acts can significantly influence its efficacy and stability.
Safety and Hazards
将来の方向性
Recent studies have discussed how thrombin impacts secondary injury after intracerebral hemorrhage through several potentially deleterious or protective mechanisms . Thrombin-based therapeutics could target multiple points of AD pathology, including neurodegeneration, vascular activation, and neuroinflammation .
特性
IUPAC Name |
7-iminophenothiazin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBBTJXIKFICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936593 | |
| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iminophenothiazin-3-amine;hydrochloride | |
CAS RN |
16178-66-8 | |
| Record name | 3-Imino-3H-phenothiazin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B3416650.png)
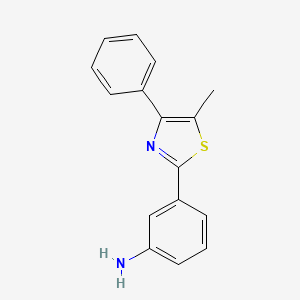
![1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3416662.png)


